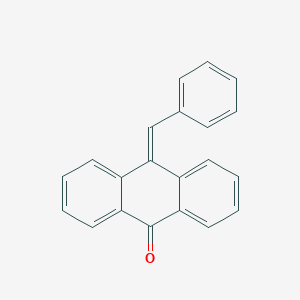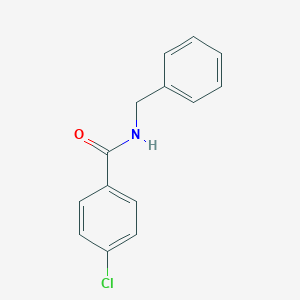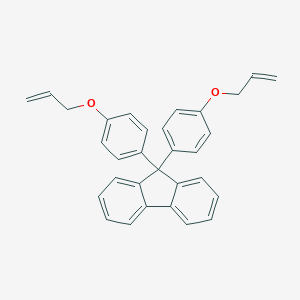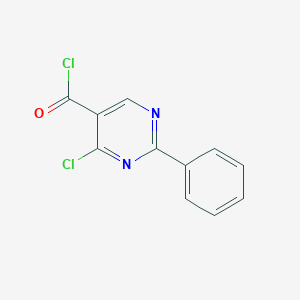
4-Chloro-2-phenylpyrimidine-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-phenylpyrimidine-5-carbonyl chloride is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a pyrimidine derivative that has a wide range of biological activities and has been extensively studied for its potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-phenylpyrimidine-5-carbonyl chloride is not fully understood. However, it is believed to exert its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
4-Chloro-2-phenylpyrimidine-5-carbonyl chloride has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Chloro-2-phenylpyrimidine-5-carbonyl chloride in lab experiments is its broad range of biological activities. It has been shown to have activity against various cancer cell lines, bacterial and fungal strains, and inflammatory cytokines. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 4-Chloro-2-phenylpyrimidine-5-carbonyl chloride. One potential direction is the development of novel derivatives with improved biological activity and reduced toxicity. Another direction is the investigation of the compound's mechanism of action, which may lead to the identification of new targets for drug development. Additionally, the compound's potential use as an imaging agent for cancer detection and diagnosis is an area of active research. Overall, the study of 4-Chloro-2-phenylpyrimidine-5-carbonyl chloride has the potential to lead to the development of new and effective therapies for various diseases.
Synthesemethoden
The synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonyl chloride can be achieved through various methods. One of the most common methods is the reaction of 2-aminopyrimidine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with thionyl chloride to obtain 4-Chloro-2-phenylpyrimidine-5-carbonyl chloride. Another method involves the reaction of 2-chloropyrimidine with phenyl isocyanate in the presence of a base such as potassium carbonate to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-phenylpyrimidine-5-carbonyl chloride has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antimicrobial agent, as it has been shown to have activity against various bacterial and fungal strains. Additionally, it has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Eigenschaften
CAS-Nummer |
66206-81-3 |
|---|---|
Produktname |
4-Chloro-2-phenylpyrimidine-5-carbonyl chloride |
Molekularformel |
C11H6Cl2N2O |
Molekulargewicht |
253.08 g/mol |
IUPAC-Name |
4-chloro-2-phenylpyrimidine-5-carbonyl chloride |
InChI |
InChI=1S/C11H6Cl2N2O/c12-9-8(10(13)16)6-14-11(15-9)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
LWONGZCINVIIMM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)C(=O)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



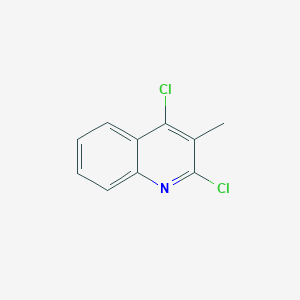
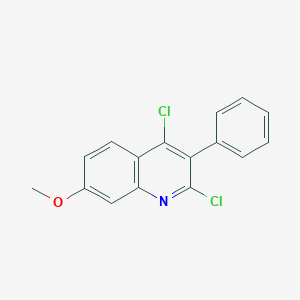
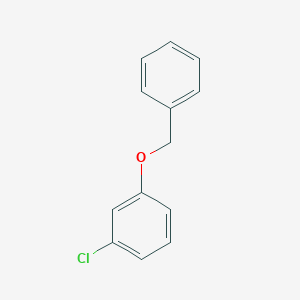

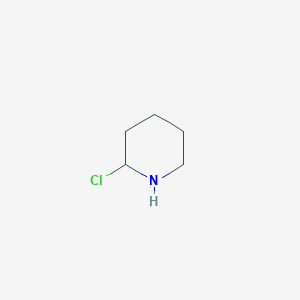
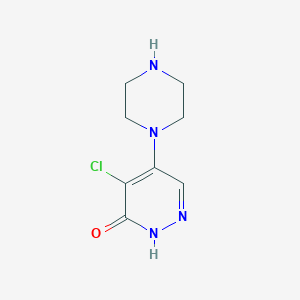
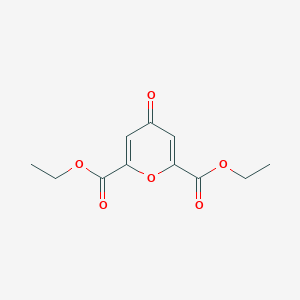
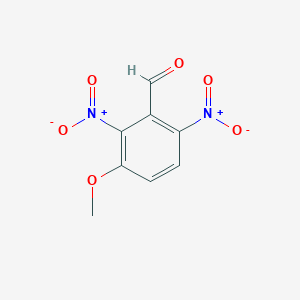
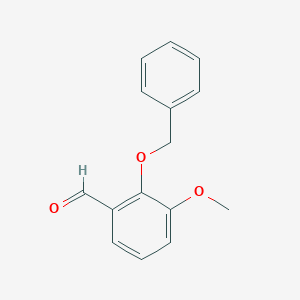
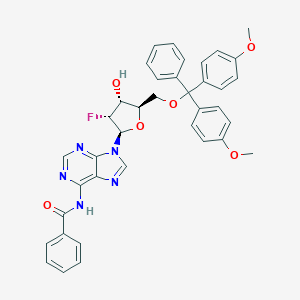
![1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone](/img/structure/B189299.png)
